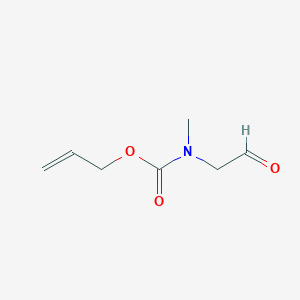
3-Acetyl-5-benzylidene-4-hydroxyfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-benzylidene-4-hydroxyfuran-2(5H)-one is an organic compound that belongs to the class of furan derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-benzylidene-4-hydroxyfuran-2(5H)-one typically involves the condensation of an appropriate aldehyde with a furan derivative under acidic or basic conditions. Common reagents used in the synthesis include acetic anhydride, benzaldehyde, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-5-benzylidene-4-hydroxyfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
p-Toluenesulfonic acid, sodium hydroxide.Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-benzylidene-4-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetyl-4-hydroxyfuran-2(5H)-one: Lacks the benzylidene group, which may affect its chemical properties and applications.
5-Benzylidene-4-hydroxyfuran-2(5H)-one: Lacks the acetyl group, which may influence its reactivity and biological activity.
Uniqueness
3-Acetyl-5-benzylidene-4-hydroxyfuran-2(5H)-one is unique due to the presence of both acetyl and benzylidene groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93064-94-9 |
|---|---|
Molekularformel |
C13H10O4 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
3-acetyl-5-benzylidene-4-hydroxyfuran-2-one |
InChI |
InChI=1S/C13H10O4/c1-8(14)11-12(15)10(17-13(11)16)7-9-5-3-2-4-6-9/h2-7,15H,1H3 |
InChI-Schlüssel |
YWLJVGQCUNWGMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC2=CC=CC=C2)OC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


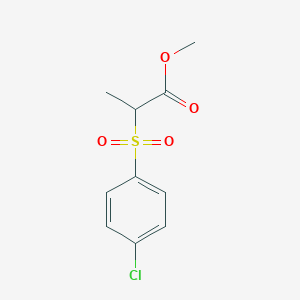
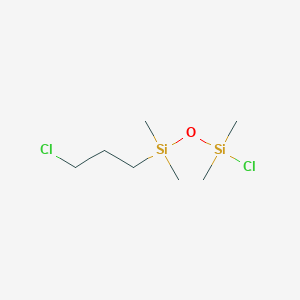
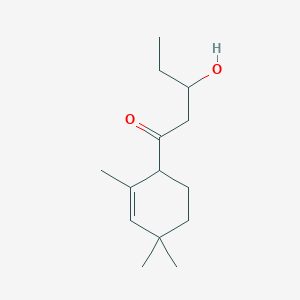

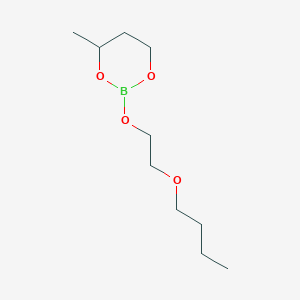

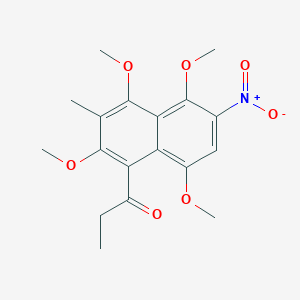
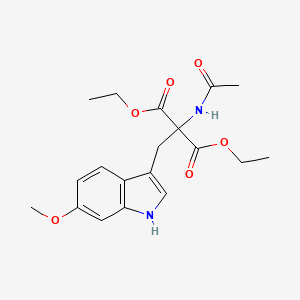
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)

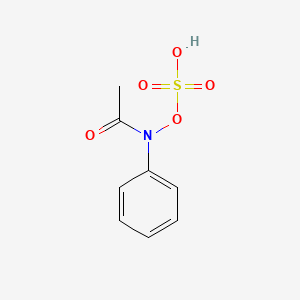
![4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole](/img/structure/B14368310.png)
